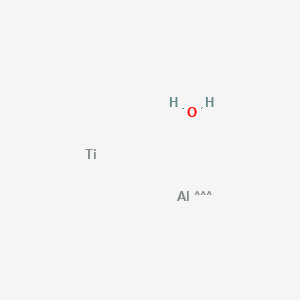
CID 156594511
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum titanium oxide (Al2TiO5) is a ceramic material known for its high refractoriness and excellent thermal shock resistance. It is composed of a mixture of alumina (Al2O3) and titania (TiO2), and it crystallizes in the orthorhombic space group Cmcm. This compound is characterized by its high melting point (over 1800°C) and anisotropic thermal expansion coefficients, making it suitable for applications requiring insulation and thermal shock resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum titanium oxide can be synthesized through reaction sintering of alumina and titania powders. The process involves multiple sintering stages. The first stage consists of sintering the starting powders, followed by a second sintering stage where the formation of Al2TiO5 begins at around 1380°C and completes at 1440°C . The reaction conditions, such as temperature and particle size of alumina, significantly influence the sintering and reaction processes .
Industrial Production Methods: In industrial settings, aluminum titanium oxide is produced by pressureless sintering of calcined alumina and rutile ore. The addition of rutile ore, which contains thermal stabilizers like Fe2O3, Al2O3, SiO2, ZrO2, and MgO, enhances the sinterability and thermo-mechanical properties of the resulting composites . This method is cost-effective and results in highly dense composites with improved thermal stability .
Chemical Reactions Analysis
Types of Reactions: Aluminum titanium oxide primarily undergoes sintering reactions during its formation. The sintering process involves the diffusion of atoms at high temperatures, leading to the formation of a dense ceramic material .
Common Reagents and Conditions: The common reagents used in the synthesis of aluminum titanium oxide are alumina (Al2O3) and titania (TiO2). The reaction conditions include high temperatures ranging from 1380°C to 1440°C .
Major Products: The major product formed from the reaction between alumina and titania is aluminum titanium oxide (Al2TiO5). The addition of stabilizers like MgO, SiO2, and ZrO2 can further enhance the properties of the final product .
Scientific Research Applications
Aluminum titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst support and in high-temperature reactions due to its thermal stability.
Biology and Medicine: Employed in biomedical implants and devices that require high thermal resistance.
Industry: Utilized in the production of components for internal combustion engines, exhaust port liners, and thermal barriers.
Mechanism of Action
The mechanism by which aluminum titanium oxide exerts its effects is primarily related to its thermal properties. The compound’s high melting point and low thermal expansion coefficient allow it to withstand extreme temperatures without significant deformation . The presence of an interconnected microcrack matrix in its structure helps in absorbing thermal stresses, thereby enhancing its thermal shock resistance .
Comparison with Similar Compounds
Aluminum titanium oxide can be compared with other ceramic materials such as:
Alumina (Al2O3): While alumina has high thermal stability, it lacks the thermal shock resistance of aluminum titanium oxide.
Titania (TiO2): Titania has good thermal properties but does not possess the same level of refractoriness and thermal shock resistance as aluminum titanium oxide.
Zirconia (ZrO2): Zirconia is known for its high fracture toughness and thermal stability, but aluminum titanium oxide offers better thermal shock resistance.
Properties
Molecular Formula |
AlH2OTi |
|---|---|
Molecular Weight |
92.864 g/mol |
InChI |
InChI=1S/Al.H2O.Ti/h;1H2; |
InChI Key |
PLWRPSITPUVRGV-UHFFFAOYSA-N |
Canonical SMILES |
O.[Al].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















